Hdac/hsp90-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac/hsp90-IN-3 is a potent and selective dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90). This compound has shown significant potential in the treatment of various cancers, particularly those resistant to conventional therapies. By targeting both HDAC and Hsp90, this compound can disrupt multiple pathways essential for cancer cell survival and proliferation .
化学反応の分析
Hdac/hsp90-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Hdac/hsp90-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of HDAC and Hsp90.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and stress response.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
作用機序
Hdac/hsp90-IN-3 exerts its effects by inhibiting both HDAC and Hsp90. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis. Hsp90 inhibition disrupts the folding and stability of client proteins, leading to the degradation of proteins essential for cancer cell survival. The combined inhibition of HDAC and Hsp90 results in synergistic anti-cancer effects, making this compound a promising therapeutic agent .
類似化合物との比較
Hdac/hsp90-IN-3 is unique in its dual inhibition of HDAC and Hsp90. Similar compounds include:
ZINC000096116556: A natural compound identified as a potential dual inhibitor of HDAC and Hsp90.
ZINC000020761262: Another natural compound with dual inhibitory activity against HDAC and Hsp90.
ZINC000217668954: A compound with similar dual inhibitory properties.
These compounds share the ability to inhibit both HDAC and Hsp90, but this compound has shown superior potency and selectivity in preclinical studies .
特性
分子式 |
C26H33N5O6 |
---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |
InChI |
InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |
InChIキー |
BRUPUVXRSAQMIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。